REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:31][CH:32]([OH:34])[CH3:33])[C:4]1[N:5]=[N:6][C:7]([NH:10][NH:11]C(C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=[CH:8][CH:9]=1)[CH3:2].[ClH:35]>C(O)C>[ClH:35].[ClH:35].[CH2:1]([N:3]([CH2:31][CH:32]([OH:34])[CH3:33])[C:4]1[N:5]=[N:6][C:7]([NH:10][NH2:11])=[CH:8][CH:9]=1)[CH3:2] |f:3.4.5|
|
Name
|
3-[ethyl-(2-hydroxypropyl)amino]-6-(2-triphenylmethylhydrazino)pyridazine
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C=1N=NC(=CC1)NNC(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)CC(C)O
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 15 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This is evaporated under a vacuum
|
Type
|
ADDITION
|
Details
|
This is diluted with diisopropyl ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.C(C)N(C=1N=NC(=CC1)NN)CC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |